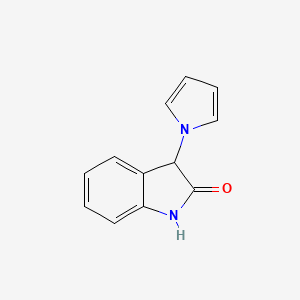

3-(1H-Pyrrol-1-yl)indolin-2-one

Vue d'ensemble

Description

“3-(1H-Pyrrol-1-yl)indolin-2-one” is a compound with a molecular weight of 198.22 g/mol and an exact mass of 198.079313 g/mol . It has been used in the development of anti-cancer agents .

Synthesis Analysis

The synthesis of “this compound” has been achieved using a high yielding environmentally benign protocol. This involves the use of a Lewis acid surfactant combined catalyst in water . The reaction of variously substituted isatins and trans-4-hydroxy-L-proline catalyzed by this catalyst in water has been reported to yield “this compound” in excellent yields .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI string: InChI=1S/C12H10N2O/c15-12-11(14-7-3-4-8-14)9-5-1-2-6-10(9)13-12/h1-8,11H,(H,13,15) .Applications De Recherche Scientifique

Synthesis Techniques

- Efficient Synthesis Methods : 3-(1H-Pyrrol-1-yl)indolin-2-one and its derivatives can be synthesized effectively. A novel, one-pot, and efficient process using solid-support montmorillonite K10 under microwave irradiation has been developed for synthesizing these derivatives in good yields (Azizian et al., 2005). Another method involves InCl3 catalysis for a highly efficient synthesis under refluxing conditions (Shen et al., 2008).

Industrial and Medicinal Applications

- Biological Activities and Industrial Uses : A multifaceted pigment derived from this compound has been discovered in various bacteria species. It exhibits antioxidant, antitumor, antibacterial, and other pharmacological activities. This compound has gained popularity in industrial segments like textiles and cosmetics due to its vivid purple pastels (Ishani et al., 2021).

Antitumor and Biological Evaluation

- Antitumor Properties : Several studies have indicated the antitumor activities of this compound derivatives. For instance, compounds containing chloropyrroles were synthesized, showing notable antitumor activities with low cardiotoxicity. These compounds demonstrated significant efficacy against various cancer cell lines (Jin et al., 2011).

Crystal Structure and Conformation

- Conformation and Crystal Structure Analysis : The study of dipyrrinone analogs, including variants of this compound, revealed insights into their syn-(Z) and syn-(E) configurations, stabilized by intramolecular hydrogen bonding. This knowledge is crucial for understanding their reactivity and interaction with biological systems (Boiadjiev et al., 2003).

Applications in Synthesis of Novel Compounds

- Innovative Compound Synthesis : This compound has been utilized in the synthesis of novel compounds with potential biological activities, such as highly functionalized α-carbolines and pyrroles, suitable for combinatorial and parallel syntheses (Zhang et al., 2021).

Environmentally Friendly Synthesis Methods

- Green Chemistry Applications : An environmentally benign protocol for synthesizing 3-(pyrrol-1-yl)-indolin-2-ones was developed, highlighting the importance of sustainable and efficient synthetic methods. This approach avoids the need for harsh conditions and minimizes environmental impact (Naskar et al., 2014).

Mécanisme D'action

Safety and Hazards

The safety data sheet for a similar compound, “3-(1H-Pyrrol-1-yl)propanenitrile”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Orientations Futures

Propriétés

IUPAC Name |

3-pyrrol-1-yl-1,3-dihydroindol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c15-12-11(14-7-3-4-8-14)9-5-1-2-6-10(9)13-12/h1-8,11H,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBGWUWFDIBQIBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(=O)N2)N3C=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10461587 | |

| Record name | 3-(1H-Pyrrol-1-yl)indolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16176-35-5 | |

| Record name | 3-(1H-Pyrrol-1-yl)indolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzaldehyde, 4-([1,1'-biphenyl]-4-yloxy)-](/img/structure/B3048162.png)